REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[F:9][C:10]1([CH:16]=O)[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl.C([O-])(O)=O.[Na+].Cl>[Br:1][C:2]1[N:7]=[C:6]([NH:8][CH2:16][C:10]2([F:9])[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:5]=[CH:4][CH:3]=1 |f:3.4,6.7|
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Name
|
|
Quantity
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3.03 g
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Type
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reactant
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Smiles
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BrC1=CC=CC(=N1)N
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Name
|
crude solution
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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FC1(CCOCC1)C=O
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Name
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Quantity
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0 (± 1) mol
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Type
|
solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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1.002 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C(=O)(O)[O-].[Na+]
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Name
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Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 2 hr at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The separated aqueous layer was extracted with DCM (1×)
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Type
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WASH
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Details
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The combined organic layers were washed with water (1×), saturated aqueous NaHCO3 solution (1×)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
The solid resulting residue
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Type
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EXTRACTION
|
Details
|
The separated organic layer was extracted with 3M aqueous HCl (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined acidic layers were washed with DCM (1×)
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Type
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ADDITION
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Details
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Solid NaHCO3 was added carefully to the acidic solution [Caution: gas development!] until pH>˜8
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with DCM (2×) and EtOAc (2×)
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Type
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CONCENTRATION
|
Details
|
The combined organic layers were concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The resulting residue was dissolved in EtOAc
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Type
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WASH
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Details
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The solution was washed with 0.3M aqueous HCl, and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
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filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography [SiO2, 40 g, EtOAc/heptane=5/95 for 3 min
|
Duration
|
3 min
|
Type
|
WAIT
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Details
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EtOAc/heptane=5/95 to 30/70 over 15 min
|
Duration
|
15 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)NCC1(CCOCC1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |